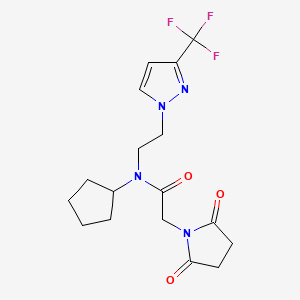
N-cyclopentyl-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H21F3N4O3 and its molecular weight is 386.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclopentyl-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide, with CAS number 2034554-66-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
- Molecular Formula : C17H21F3N4O3
- Molecular Weight : 386.4 g/mol
- Structural Features : The compound contains a cyclopentyl group, a pyrrolidine moiety, and a trifluoromethyl-substituted pyrazole, which contribute to its biological activity.
The biological activity of this compound is likely associated with its interaction with various biological targets, particularly in the context of kinase inhibition. Kinases play crucial roles in signal transduction pathways related to cancer and other diseases. The structural similarity of this compound to known kinase inhibitors suggests it may exhibit similar inhibitory effects.
Potential Targets
- Kinase Inhibition : Similar compounds have shown effectiveness as selective inhibitors of receptor tyrosine kinases (RTKs), which are involved in cancer progression and metastasis. For instance, compounds that inhibit EGFR (epidermal growth factor receptor) have been extensively studied for their role in treating non-small cell lung cancer (NSCLC) .
- COX-2 Inhibition : The presence of the pyrazole ring indicates potential COX-2 inhibitory activity, which is relevant for anti-inflammatory therapies .
In Vitro Studies
In vitro studies are essential for assessing the biological activity of this compound. Preliminary evaluations could include:
- Cell Viability Assays : To determine cytotoxicity against various cancer cell lines.
- Kinase Activity Assays : To evaluate the compound's ability to inhibit specific kinases involved in tumor growth.
Data Table: Comparison of Related Compounds
| Compound Name | Mechanism of Action | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | EGFR Inhibitor | 0.05 | Anti-cancer |
| Compound B | COX-2 Inhibitor | 0.1 | Anti-inflammatory |
| N-Cyclopentyl | Unknown | TBD | TBD |
科学的研究の応用
Structural Characteristics
The compound's structure features several notable components:
- Cyclopentyl Group : This moiety contributes to favorable pharmacokinetic properties such as improved absorption and bioavailability.
- 2,5-Dioxopyrrolidin Moiety : This part is crucial for its biological activity, potentially influencing metabolic pathways.
- Trifluoromethyl-substituted Pyrazole : This substitution enhances the compound's structural diversity and may affect its interaction with biological targets.
Monoclonal Antibody Production
Research indicates that N-cyclopentyl-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide may enhance monoclonal antibody production in recombinant Chinese hamster ovary cells. This effect is attributed to:
- Increased cell-specific glucose uptake.
- Elevated intracellular adenosine triphosphate levels, which are critical for cellular metabolism during antibody production.
- Potential influence on glycosylation patterns of therapeutic antibodies, affecting their efficacy and safety profiles.
Anti-inflammatory Potential
Compounds with similar structural motifs have shown anti-inflammatory activity. In silico molecular docking studies suggest that derivatives of this compound could act as inhibitors of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) .
Anticancer Activity
Preliminary studies indicate that the compound may exhibit anticancer properties. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including targeting specific signaling pathways involved in tumor growth .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the cyclopentyl and dioxopyrrolidin moieties.
- Introduction of the trifluoromethyl-substituted pyrazole group.
- Coupling with acetamide functionalities.
Case Studies
Several case studies highlight the biological activity associated with compounds similar to this compound:
Anticancer Activity : A study demonstrated that related compounds inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.
Antimicrobial Effects : Research has indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting potential applications in infectious diseases.
特性
IUPAC Name |
N-cyclopentyl-2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O3/c18-17(19,20)13-7-8-22(21-13)9-10-23(12-3-1-2-4-12)16(27)11-24-14(25)5-6-15(24)26/h7-8,12H,1-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFYTQYILUAMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













